1-Methyl-2,4,6,8,9,10-hexathiaadamantane

Descripción

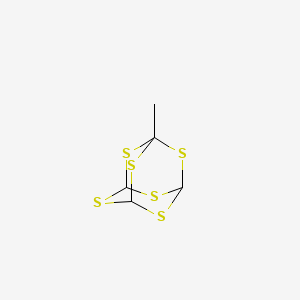

1-Methyl-2,4,6,8,9,10-hexathiaadamantane (C₅H₁₀S₆) is a sulfur-rich adamantane derivative where six carbon atoms in the adamantane framework are replaced by sulfur, and a methyl group is attached to one bridgehead carbon. Its synthesis typically involves polycondensation of dithioacids (e.g., butanedithioic acid) with catalysts like boron trifluoride methoxide, followed by crystallization from acetone . The compound crystallizes in a tetragonal system (space group I4₁/acd) with lattice parameters a = 10.290(2) Å and c = 37.72(2) Å, and it exhibits thermal instability at room temperature, requiring low-temperature measurements (148 K) .

Propiedades

Número CAS |

13847-89-7 |

|---|---|

Fórmula molecular |

C5H6S6 |

Peso molecular |

258.463 |

InChI |

InChI=1S/C5H6S6/c1-5-9-2-6-3(10-5)8-4(7-2)11-5/h2-4H,1H3 |

Clave InChI |

SMQLZWSJHINUCC-UHFFFAOYSA-N |

SMILES |

CC12SC3SC(S1)SC(S3)S2 |

Sinónimos |

1-Methyl-2,4,6,8,9,10-hexathiaadamantane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Hexathiaadamantane Derivatives

Structural and Crystallographic Differences

Key Observations :

- Symmetry : Methyl substitution at a single position (1-CH₃) reduces symmetry compared to the fully symmetric tetramethyl derivative (Td symmetry) .

- Bond Lengths : C–S bond distances remain consistent across derivatives (1.809–1.834 Å), indicating minimal electronic perturbation from substituents .

- Thermal Stability : The 1-methyl derivative is thermally unstable above 148 K, while tetramethyl analogs are stable at room temperature .

Electronic and Reactivity Properties

Lone-Pair Interactions and HOMO Energy

Density functional theory (DFT) studies reveal that increasing sulfur content elevates the average energy of sulfur p-type lone-pair orbitals. For hexathiaadamantane (HTA), the HOMO energy is influenced by through-space (TS) and through-bond (TB) interactions between sulfur atoms:

- 1-Methyl-HTA : Methyl substitution may slightly lower HOMO energy due to electron-donating effects, though specific data are unavailable.

- Tetramethyl-HTA: Exhibits stronger TS interactions, leading to broader orbital splitting and higher hole mobility compared to non-methylated analogs .

Reactivity with Metal Salts

- 1-Methyl-HTA : Forms complexes with metallic salts (e.g., Pd(II)), similar to tetrapropyl and tetramethyl derivatives, but steric hindrance from the methyl group may reduce coordination efficiency .

- AsI₃ Adducts : Hexathiaadamantane derivatives (including 1-methyl) react with AsI₃ to form 1:1 adducts, a property leveraged in materials chemistry .

Thermodynamic Properties

| Compound | Fusion Enthalpy (ΔHfus, kJ/mol) | Melting Point (K) | Measurement Method | Reference |

|---|---|---|---|---|

| 1,3,5,7-Tetramethyl-HTA | 23.7 | 501.4 | DSC | |

| 1-Methyl-HTA | Not reported | N/A | N/A | – |

Note: The lack of thermal data for 1-methyl-HTA highlights a research gap. Its instability above 148 K suggests lower thermal resilience than tetramethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.